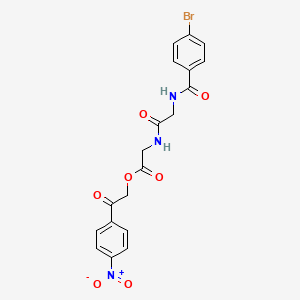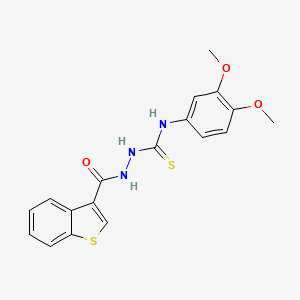![molecular formula C14H15N3O6S2 B4848932 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzenesulfonamide CAS No. 196512-83-1](/img/structure/B4848932.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzenesulfonamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzenesulfonamide, commonly known as NSC 747877, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of NSC 747877 involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in regulating the pH balance of cancer cells, and its inhibition leads to a decrease in the survival of cancer cells.
Biochemical and Physiological Effects:
NSC 747877 has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. Inhibition of CA IX by NSC 747877 leads to a decrease in the extracellular pH of cancer cells, which in turn affects the activity of various enzymes and proteins. This results in the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC 747877 has several advantages for lab experiments. It is relatively easy to synthesize, and its selectivity for cancer cells makes it a promising candidate for cancer treatment. However, NSC 747877 has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on NSC 747877. One potential direction is to explore the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Another direction is to investigate the potential applications of NSC 747877 in other diseases, such as cardiovascular diseases and neurological disorders.
In conclusion, NSC 747877 is a promising compound that has shown potential applications in cancer treatment. The compound's mechanism of action involves the inhibition of CA IX, which leads to the induction of apoptosis in cancer cells. Further research is needed to explore the full potential of NSC 747877 in cancer treatment and other diseases.
Aplicaciones Científicas De Investigación
The potential applications of NSC 747877 in cancer treatment have been extensively studied in scientific research. In vitro studies have shown that this compound can selectively inhibit the growth of cancer cells without affecting normal cells. Moreover, NSC 747877 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c15-24(20,21)12-7-5-11(6-8-12)9-10-16-25(22,23)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10H2,(H2,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPOXLKVUHNMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367004 | |
| Record name | 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
CAS RN |
196512-83-1 | |
| Record name | 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4848864.png)
![6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4848873.png)
![pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate](/img/structure/B4848890.png)
![3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4848891.png)


![{4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-iodo-6-methoxyphenoxy}acetic acid](/img/structure/B4848905.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4848907.png)


![N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4848925.png)
![N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4848933.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinone](/img/structure/B4848939.png)